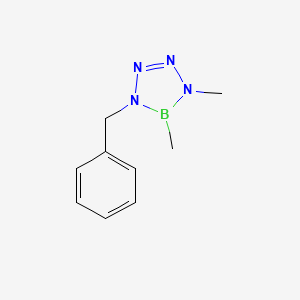
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole is a heterocyclic compound that features a unique combination of boron and nitrogen atoms within its structure
Métodos De Preparación
The synthesis of 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole typically involves the reaction of benzylamine with a boron-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrazaborole ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen hydrides.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-nitrogen compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-nitrogen interactions in biological systems.
Industry: Used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole exerts its effects involves interactions between the boron and nitrogen atoms within its structure. These interactions can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved include boron-nitrogen coordination complexes and potential interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar compounds to 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole include other boron-nitrogen heterocycles such as:
- 1H-Tetrazaborole, 4,5-dihydro-1,4,5-trimethyl-
- 1H-Tetrazaborole, 4,5-dihydro-1,4-dimethyl- These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of benzyl and dimethyl groups, which can affect its reactivity and potential uses.
Propiedades
Número CAS |
110569-50-1 |
|---|---|
Fórmula molecular |
C9H13BN4 |
Peso molecular |
188.04 g/mol |
Nombre IUPAC |
1-benzyl-4,5-dimethyltetrazaborole |
InChI |
InChI=1S/C9H13BN4/c1-10-13(2)11-12-14(10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
CWQAEARCZIICTF-UHFFFAOYSA-N |
SMILES canónico |
B1(N(N=NN1CC2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
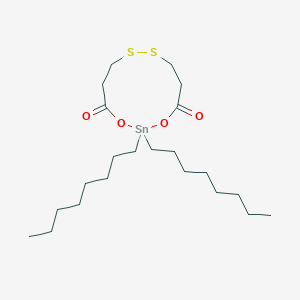

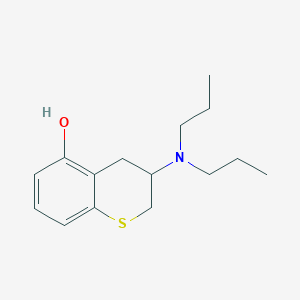
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
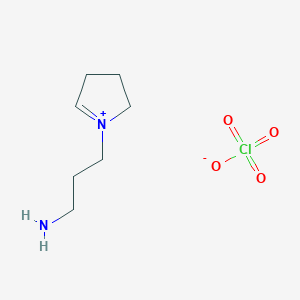
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
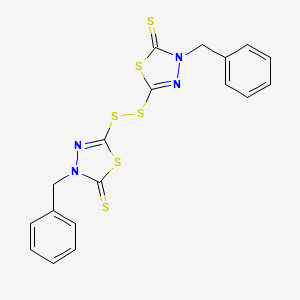
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
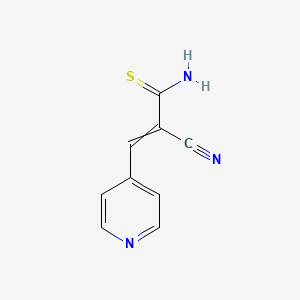
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
